3-Methylpentane-d14: The Cryogenic Non-Polar Isotopic Probe
3-Methylpentane-d14: The Cryogenic Non-Polar Isotopic Probe
CAS Number: 20586-83-8 Formula: C₆D₁₄ Molecular Weight: 100.26 g/mol (approx)
Executive Summary
3-Methylpentane-d14 is the perdeuterated isotopologue of 3-methylpentane, a branched alkane isomer of hexane. While often overshadowed by common deuterated solvents like Chloroform-d or Benzene-d6, this compound occupies a critical niche in low-temperature NMR spectroscopy and petrochemical metabolomics .
Unlike benzene or cyclohexane, which freeze at relatively high temperatures (5.5°C and 6.5°C, respectively), 3-methylpentane remains liquid down to approximately -163°C. This cryogenic capability makes the d14 variant indispensable for studying unstable intermediates, organometallic complexes, and conformational dynamics of lipophilic molecules at sub-ambient temperatures. Furthermore, as a chemically inert aliphatic hydrocarbon, it serves as an ideal "silent" matrix for analyzing polyolefins and non-polar analytes where solvent-solute interactions must be minimized.
Part 1: Physicochemical Profile & Isotope Effects
The substitution of fourteen protium atoms (¹H) with deuterium (²H or D) induces subtle but analytically significant changes in physical properties, known as the Dynamic Isotope Effect .
Comparative Specifications Table
| Property | 3-Methylpentane (Native) | 3-Methylpentane-d14 (Deuterated) | Technical Implication |
| Formula | C₆H₁₄ | C₆D₁₄ | Mass shift +14 Da useful for MS separation. |
| Molar Mass | 86.18 g/mol | ~100.26 g/mol | Increased density; altered diffusion coefficients. |
| Boiling Point | 63.3 °C | ~62.5 °C | Inverse Isotope Effect: Lower polarizability of C-D bonds reduces van der Waals forces, slightly lowering BP. |
| Melting Point | -163 °C | ~-164 °C | Excellent for cryogenic NMR studies (e.g., -100°C). |
| Density (20°C) | 0.664 g/mL | ~0.77 g/mL | Significant increase (~16%) affects buoyancy and volumetric preparations. |
| Refractive Index | 1.376 | ~1.372 | Lower refractive index due to decreased polarizability. |
| NMR Signal | Multi-peak aliphatic region (0.8–1.5 ppm) | Silent in ¹H NMR | Eliminates background interference in the aliphatic region. |
Expert Insight: The density difference is the most critical operational parameter. When preparing gravimetric standards, assuming the density of the protio-variant will lead to significant concentration errors (approx. 15%). Always weigh the solvent or correct for density.
Part 2: Synthesis & Manufacturing[1]
The production of 3-Methylpentane-d14 typically does not follow de novo synthesis from small deuterated fragments due to cost and complexity. Instead, it utilizes Catalytic Hydrogen-Deuterium Exchange (H/D Exchange) .
The Heterogeneous Catalytic Exchange Protocol
This process exploits the reversibility of C-H activation on metal surfaces.
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Precursor: High-purity 3-Methylpentane (C₆H₁₄).
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Deuterium Source: D₂O (Heavy Water) or D₂ gas.
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Catalyst: Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).
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Conditions: High temperature (150–200°C) and pressure in a hydrothermal reactor.
Mechanism: The alkane adsorbs onto the metal surface, undergoing oxidative addition to form a surface metal-alkyl hydride. The surface-bound H atoms equilibrate with the D pool. Reductive elimination releases the deuterated alkane. This cycle repeats until statistical saturation (perdeuteration) is achieved.
Purification: Post-reaction, the mixture is separated from the catalyst and water. Fractional distillation is required to remove partially deuterated isotopologues if the exchange was incomplete, although high-efficiency processes yield >98 atom% D without extensive fractionation.
Part 3: Analytical Applications & Protocols
Protocol A: Cryogenic NMR Solvent Preparation
Objective: Prepare a sample for low-temperature NMR (-100°C) to observe rapid conformational exchange.
Rationale: 3-Methylpentane-d14 is chosen because it does not freeze or become viscous at -100°C, unlike CD₂Cl₂ or Toluene-d8.
Workflow:
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Glassware Preparation: Bake NMR tubes at 120°C to remove trace water (critical for low-T organometallics).
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Solvent Transfer:
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Lock Signal Verification:
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Insert tube into spectrometer.
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Set Lock parameters to "C6D14" (if available) or "Hexane-d14".
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Troubleshooting: If the spectrometer lacks a preset, lock manually on the deuterium signal. The chemical shift of the deuterium resonance will differ slightly from linear hexane-d14.
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Referencing:
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Internal: Use residual CHD signals (quintet at ~0.8-0.9 ppm) if isotopic purity is <99.9%.
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External (Preferred): Use a co-axial insert with TMS or calibrate against the spectrometer frequency (SR value) if precise shifts are required.
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Protocol B: Mass Spectrometry Internal Standard
Objective: Quantify volatile hydrocarbons in environmental samples.
Self-Validating Step: To ensure the standard is valid, you must verify that the d14-peak does not overlap with the analyte due to H/D scrambling in the ion source.
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Inject pure 3-Methylpentane-d14.
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Observe the molecular ion (M+). For C₆D₁₄, M+ = 100.
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Check for M-1, M-2 peaks. A clean spectrum should show a dominant M+ with minimal fragmentation in the M-H region compared to the protio form.
Part 4: Visualization (Workflows & Pathways)
Figure 1: Analytical Decision Matrix for Non-Polar Solvents
This diagram guides the researcher in selecting 3-Methylpentane-d14 over cheaper alternatives.
Caption: Decision tree for selecting 3-Methylpentane-d14 based on analyte polarity and experimental temperature constraints.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
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Flammability: Highly Flammable Liquid (Category 2).[4] Flash point < -20°C.[6]
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Health: Aspiration Hazard (Category 1), Skin Irritant.[4]
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Reactivity: Stable, but reacts vigorously with strong oxidizing agents.
Storage Protocol:
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Container: Store in amber glass vials with PTFE-lined caps to prevent evaporation.
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Environment: Flammables cabinet. Room temperature is acceptable, but cool storage minimizes vapor pressure buildup.
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Hygroscopicity: Unlike deuterated alcohols or DMSO, 3-Methylpentane-d14 is not hygroscopic . It does not require storage over molecular sieves to prevent water uptake, which simplifies handling.
References
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LGC Standards. 3-Methylpentane-d14 Reference Material Datasheet. Retrieved from [7]
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CDN Isotopes. Deuterated Solvents and Isotopes: 3-Methylpentane-d14 Specifications. Retrieved from
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National Institute of Standards and Technology (NIST). 3-Methylpentane (Unlabelled) Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. (Contextual reference for solvent selection in NMR).
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Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 3-Methylpentane. Retrieved from
Sources
- 1. CAS 96-14-0: 3-Methylpentane | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. airgas.com [airgas.com]
- 6. Page loading... [guidechem.com]
- 7. 3-Methylpentane-d14 | CAS 20586-83-8 | LGC Standards [lgcstandards.com]
